1,6-Dodecanediol

Description

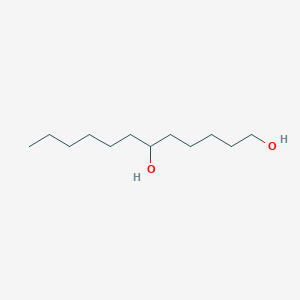

Structure

3D Structure

Properties

CAS No. |

39516-25-1 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

dodecane-1,6-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-6-9-12(14)10-7-5-8-11-13/h12-14H,2-11H2,1H3 |

InChI Key |

PWFJZHKVDZWYHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of 1,6-Dodecanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,6-dodecanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information based on data for structurally similar long-chain diols. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound in an organic solvent via the gravimetric method is provided, enabling researchers to ascertain precise solubility data in their own laboratories.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a long-chain aliphatic diol, its solubility is influenced by both its nonpolar twelve-carbon backbone and its two polar hydroxyl (-OH) groups. The long hydrocarbon chain contributes to its solubility in nonpolar solvents, while the hydroxyl groups allow for hydrogen bonding and interaction with polar solvents.

Qualitative Solubility Data

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble to Soluble |

| Toluene | Nonpolar | Slightly Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

| Diethyl Ether | Slightly Polar | Slightly Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters, filter paper with funnel)

-

Volumetric flasks and pipettes

-

Beakers and Erlenmeyer flasks

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., an Erlenmeyer flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and the solute.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the withdrawn solution through a syringe filter or filter paper to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry beaker (W_initial).

-

Transfer the filtered saturated solution into the pre-weighed beaker.

-

Carefully evaporate the solvent from the solution. This can be done on a hotplate at a temperature below the boiling point of the solvent and the melting point of this compound, or in a vacuum oven for more sensitive solvents.

-

Once the solvent is completely evaporated, place the beaker containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound.

-

Cool the beaker in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the beaker with the dry solute (W_final).

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the beaker (Mass_solute = W_final - W_initial).

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass_solute / Volume_solution_withdrawn) * 100

-

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Conclusion

While quantitative solubility data for this compound is not widely published, its solubility profile can be inferred from structurally similar compounds. For precise measurements, the provided gravimetric method offers a robust and accessible protocol for researchers. The interplay of the long nonpolar carbon chain and the polar hydroxyl groups suggests that this compound will exhibit the highest solubility in polar organic solvents, with decreasing solubility in less polar and nonpolar solvents. Experimental verification is paramount for applications in drug development and formulation where precise solubility is a critical parameter.

Spectroscopic Profile of 1,6-Dodecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,6-dodecanediol. Due to a lack of readily available experimental spectra for this compound in public databases, this document leverages data from its isomers, 1,2-dodecanediol and 1,12-dodecanediol, as well as established principles of spectroscopic analysis for long-chain diols. The information herein is intended to serve as a predictive reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are based on the known spectral characteristics of similar long-chain diols and theoretical predictions.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 2H | -CH(OH)- |

| ~3.6 | t | 2H | -CH₂OH |

| ~1.5 | m | 4H | -CH₂(CH₂)CH(OH)-, -CH₂(CH₂)CH₂OH |

| ~1.3 | m | 16H | -(CH₂)₈- |

| ~1.0-2.0 (broad) | s | 2H | -OH |

Note: Predicted values are based on typical chemical shifts for primary and secondary alcohols. The broad singlet for the hydroxyl protons is characteristic and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~72 | -CH(OH)- |

| ~63 | -CH₂OH |

| ~37 | -CH₂CH(OH)- |

| ~33 | -CH₂CH₂OH |

| ~29 | -(CH₂)n- |

| ~26 | -CH₂CH₂CH(OH)- |

| ~23 | -CH₂CH₂CH₂OH |

| ~14 | -CH₃ (terminal, if applicable) |

Note: The chemical shifts for the central methylene carbons are expected to be very similar, resulting in overlapping signals in the ~29 ppm region.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch |

Note: The broadness of the O-H stretching band is a key indicator of the presence of hydroxyl groups and intermolecular hydrogen bonding.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.20056 |

| [M+Na]⁺ | 225.18250 |

| [M-H]⁻ | 201.18600 |

| [M+NH₄]⁺ | 220.22710 |

| [M+K]⁺ | 241.15644 |

| [M+H-H₂O]⁺ | 185.19054 |

Data Source: Predicted Collision Cross Section values from PubChemLite.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the diol.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should be set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for aliphatic carbons (e.g., 0-80 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a mixture compatible with the ionization source.

-

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

Typical ESI source parameters should be optimized for the compound.

-

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample before they enter the mass spectrometer. A suitable temperature program for the GC oven should be developed to ensure good separation.

-

The mass spectrometer will be operated in Electron Ionization (EI) mode to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Thermal Properties and Phase Behavior of 1,6-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties and phase behavior of 1,6-dodecanediol. Due to a scarcity of publicly available experimental data for this compound, this document leverages data from its close isomer, 1,12-dodecanediol, to provide a comparative analysis. It details the experimental protocols for key analytical techniques used to characterize the thermal properties of long-chain diols, including Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Hot-Stage Microscopy (HSM). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or interested in the physicochemical properties of long-chain aliphatic diols.

Introduction

Long-chain aliphatic diols are a class of organic compounds characterized by a linear hydrocarbon chain with two hydroxyl (-OH) functional groups. The position of these hydroxyl groups along the chain significantly influences the molecule's physical and chemical properties, including its melting point, solubility, and crystal packing. These properties are of critical importance in various applications, including as excipients in pharmaceutical formulations, as building blocks for polymers, and in the formulation of personal care products.

This compound, with the chemical formula C₁₂H₂₆O₂, features a twelve-carbon backbone with hydroxyl groups at the 1 and 6 positions. Understanding its thermal properties and phase behavior is essential for its effective utilization and for predicting its stability and performance in various formulations.

Physicochemical Properties

While specific experimental data for this compound is limited in the available scientific literature, we can infer some of its expected properties based on the behavior of similar long-chain diols. For comparative purposes, the properties of its isomer, 1,12-dodecanediol, are presented.

Table 1: Physicochemical Properties of Dodecanediol Isomers

| Property | This compound | 1,12-Dodecanediol |

| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂ |

| Molecular Weight | 202.33 g/mol | 202.33 g/mol |

| CAS Number | 4540-34-1 | 5675-51-4 |

Thermal Properties and Phase Behavior

The thermal properties of long-chain diols are primarily dictated by the interplay of van der Waals forces between the hydrocarbon chains and hydrogen bonding between the terminal hydroxyl groups. These interactions govern the crystalline packing of the molecules and the energy required for phase transitions.

Comparative Thermal Data of 1,12-Dodecanediol

To provide a quantitative context, the experimentally determined thermal properties of 1,12-dodecanediol are summarized below. It is important to note that the different positioning of the hydroxyl group in this compound is expected to result in different melting and transition temperatures.

Table 2: Thermal Properties of 1,12-Dodecanediol

| Thermal Property | Value |

| Melting Point (T_m) | 79-81 °C |

| Enthalpy of Fusion (ΔH_fus) | 51.2 kJ/mol |

Note: Data for 1,12-dodecanediol is sourced from various chemical suppliers and the NIST Chemistry WebBook.

Polymorphism in Long-Chain Diols

Long-chain diols often exhibit polymorphism, the ability to exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice arrangement and, consequently, different physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient (API) can have different bioavailabilities.

Experimental Protocols for Thermal Analysis

A thorough characterization of the thermal properties and phase behavior of a compound like this compound involves a combination of analytical techniques. The following sections detail the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A TA Instruments Q-20 or similar DSC instrument is used. The instrument is calibrated for temperature and enthalpy using an indium standard. A nitrogen purge gas is typically used to provide an inert atmosphere.

-

Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical program would involve:

-

An initial heating ramp to erase the thermal history of the sample.

-

A controlled cooling ramp to observe crystallization behavior.

-

A final heating ramp at a controlled rate (e.g., 10 °C/min) to observe melting and other phase transitions.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase of the material and to detect polymorphism.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound powder is gently packed into a sample holder. The surface of the powder should be flat and level with the holder.

-

Instrument Setup: A Bruker D8 ADVANCE or a similar powder X-ray diffractometer is used. The instrument is typically equipped with a Cu Kα radiation source.

-

Data Collection: The sample is irradiated with X-rays over a range of 2θ angles (e.g., 5° to 40°). The intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns. The data can be compared to reference patterns or used for crystal structure determination.

Hot-Stage Microscopy (HSM)

Objective: To visually observe phase transitions, such as melting and polymorphic transformations, as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound crystals is placed on a microscope slide and covered with a coverslip.

-

Instrument Setup: A Linkam THMS600 or a similar hot stage is mounted on a polarized light microscope. The hot stage allows for precise control of the sample temperature.

-

Observation: The sample is heated at a controlled rate while being observed under the microscope. Changes in the sample's appearance, such as melting, recrystallization, or changes in birefringence, are recorded.

-

Data Analysis: The temperatures at which these changes occur are noted. HSM provides valuable qualitative information that complements the quantitative data from DSC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a long-chain diol like this compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a framework for its characterization based on the properties of its isomer, 1,12-dodecanediol, and established analytical methodologies. The detailed experimental protocols for DSC, PXRD, and HSM offer a clear path for researchers to undertake a comprehensive thermal analysis of this compound or other similar long-chain diols. A thorough understanding of the thermal properties and phase behavior is paramount for the successful application of these compounds in pharmaceutical and material science contexts. Further experimental investigation into this compound is warranted to fill the existing data gap and to fully elucidate its physicochemical profile.

1,6-Dodecanediol: A Technical Guide to Safety, Toxicity, and Handling

Disclaimer: The user request specified "1,6-Dodecanediol." However, a thorough search of chemical databases and safety literature yielded no specific information for a compound with this name. It is highly probable that this was a typographical error and the intended compound was the structurally similar and more common industrial chemical, 1,12-Dodecanediol . This document will therefore focus on the safety, toxicity, and handling of 1,12-Dodecanediol.

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1,12-Dodecanediol for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1,12-Dodecanediol is a long-chain aliphatic diol. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₂ |

| Molecular Weight | 202.33 g/mol |

| CAS Number | 5675-51-4 |

| Appearance | Colorless to white crystalline solid or powder |

| Melting Point | 79-81 °C |

| Boiling Point | 324 °C at 760 mmHg |

| Flash Point | 176 °C (closed cup) |

| Solubility | Insoluble in water |

| Autoignition Temperature | 300 °C |

Toxicological Data

Existing toxicological data for 1,12-Dodecanediol suggests a low order of acute toxicity. The available data is summarized below. It is important to note that for many specific endpoints, comprehensive studies have not been conducted.

| Toxicity Endpoint | Species | Route | Result | Classification |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg bw | Not Classified |

| Skin Irritation/Corrosion | Rabbit | Dermal | Non-irritant | Not Classified |

| Eye Irritation/Corrosion | Rabbit | Ocular | Non-irritant | Not Classified |

| Aquatic Toxicity | - | - | Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 |

Safety and Handling

Proper handling and storage procedures are essential for maintaining the integrity of 1,12-Dodecanediol and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling 1,12-Dodecanediol to determine the appropriate PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |

| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator is recommended. |

Handling and Storage

| Condition | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Ensure adequate ventilation. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents, acid chlorides, acid anhydrides. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 1,12-Dodecanediol are not publicly available. However, the safety data is based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for the key toxicological endpoints are described below.

Acute Oral Toxicity - OECD Test Guideline 425 (Up-and-Down Procedure)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.

Caption: Workflow for OECD 425 Acute Oral Toxicity Study.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Caption: Workflow for OECD 404 Acute Dermal Irritation Study.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline assesses the potential of a substance to cause eye irritation or corrosion.

Caption: Workflow for OECD 405 Acute Eye Irritation Study.

First Aid Measures

In the event of exposure to 1,12-Dodecanediol, the following first aid measures should be taken:

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

In all cases of exposure, seek medical attention if symptoms persist.

Fire and Explosion Hazard

1,12-Dodecanediol is a combustible solid.

| Property | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Carbon monoxide and carbon dioxide. |

| Firefighting Instructions | Wear self-contained breathing apparatus for firefighting if necessary. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. |

| Environmental Precautions | Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Signaling Pathways

Currently, there is no scientific literature available that describes specific signaling pathways associated with the toxicity or biological activity of 1,12-Dodecanediol. Its primary role is as a chemical intermediate in various industrial applications.

Conclusion

1,12-Dodecanediol is a combustible solid with a low acute toxicity profile. It is not classified as a skin or eye irritant. Standard safe handling procedures, including the use of appropriate personal protective equipment and adequate ventilation, are recommended to minimize exposure. While comprehensive toxicological data is not available for all endpoints, the existing information suggests a low hazard potential under normal conditions of use.

An In-depth Technical Guide on the Natural Sources and Biosynthetic Pathways of 1,6-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dodecanediol is a C12 linear diol with potential applications in various industries, including pharmaceuticals and polymers. This technical guide provides a comprehensive overview of its known sources and potential biosynthetic pathways. Crucially, current scientific literature indicates no known natural sources of this compound . Consequently, this document focuses on established biosynthetic routes for the analogous and well-studied isomer, 1,12-dodecanediol, and proposes hypothetical enzymatic pathways for the synthesis of this compound. By detailing the enzymes, microbial hosts, and experimental protocols for analogous compounds, this guide aims to provide a foundational resource for researchers seeking to develop novel biosynthetic routes for this compound.

Natural Sources of this compound: An Absence of Evidence

Extensive searches of scientific literature and databases reveal no documented natural sources of this compound in plants, animals, or microorganisms. While other long-chain diols are found in nature, this compound has not been identified as a naturally occurring compound. Therefore, the focus for obtaining this chemical shifts to synthetic chemistry and, more sustainably, to microbial biosynthesis.

Biosynthesis of an Analogous Compound: 1,12-Dodecanediol

The biosynthesis of 1,12-dodecanediol in recombinant microorganisms, particularly Escherichia coli, is well-documented. These processes typically involve the terminal hydroxylation of n-dodecane or the reduction of dodecanedioic acid. Understanding these pathways provides a blueprint for the potential biosynthesis of this compound.

Biosynthetic Pathways for 1,12-Dodecanediol

Two primary pathways have been engineered in E. coli for the production of 1,12-dodecanediol:

-

Pathway 1: Two-step terminal hydroxylation of n-dodecane. This is the most common approach and relies on a cytochrome P450 monooxygenase system.

-

Pathway 2: Reduction of dodecanedioic acid. This pathway utilizes a carboxylic acid reductase.

These pathways are initiated with the transport of the substrate into the microbial cell, often facilitated by an alkane transporter protein like AlkL from Pseudomonas putida GPo1 to improve substrate availability.[1][2]

The conversion of n-dodecane to 1,12-dodecanediol involves two sequential hydroxylation reactions at the terminal methyl groups. This is typically achieved using a cytochrome P450 monooxygenase (CYP) system. The CYP153A family of enzymes is particularly effective due to its high regioselectivity for terminal hydroxylation of alkanes and fatty acids.[1][3][4]

The key enzymes involved are:

-

Cytochrome P450 Monooxygenase (e.g., CYP153A from Marinobacter aquaeolei) : Catalyzes the hydroxylation of the terminal methyl group of n-dodecane to form 1-dodecanol, and subsequently, the hydroxylation of the other terminal methyl group of 1-dodecanol to yield 1,12-dodecanediol.[1][5][6]

-

Ferredoxin (Fdx) and Ferredoxin Reductase (FdR) : These are redox partners required by the CYP enzyme to transfer electrons from a cofactor, typically NAD(P)H, to the heme center of the monooxygenase for the activation of molecular oxygen.[7]

The overall reaction is: n-Dodecane + O₂ + NAD(P)H + H⁺ → 1-Dodecanol + H₂O + NAD(P)⁺ 1-Dodecanol + O₂ + NAD(P)H + H⁺ → 1,12-Dodecanediol + H₂O + NAD(P)⁺

Figure 1: Biosynthetic pathway of 1,12-dodecanediol from n-dodecane.

Quantitative Data on 1,12-Dodecanediol Biosynthesis

The following table summarizes the production titers of 1,12-dodecanediol achieved in recombinant E. coli.

| Host Organism | Substrate(s) | Key Enzyme(s) | Titer (g/L) | Reference |

| E. coli | Dodecane & 1-Dodecanol | CYP153A from M. aquaeolei | 3.76 | [1][2][5] |

Proposed Biosynthetic Pathways for this compound

Leveraging the knowledge from 1,12-dodecanediol biosynthesis, we can propose hypothetical pathways for the production of this compound. The primary challenge lies in achieving regioselective hydroxylation at the C6 position of the dodecane backbone.

Hypothetical Pathway 1: Regioselective Hydroxylation of n-Dodecane

This proposed pathway involves an initial terminal hydroxylation of n-dodecane to 1-dodecanol, followed by a specific sub-terminal hydroxylation at the C6 position.

Enzymatic Steps:

-

Terminal Hydroxylation : A CYP153A family enzyme can be used to convert n-dodecane to 1-dodecanol.

-

C6-Hydroxylation : A second monooxygenase with specific regioselectivity for the C6 position of 1-dodecanol would be required. While no such enzyme has been reported for this specific substrate, members of the cytochrome P450 superfamily are known to catalyze sub-terminal hydroxylations.[8] Protein engineering of existing P450s, such as P450 BM-3, through directed evolution or site-directed mutagenesis could be a viable strategy to achieve the desired C6-selectivity.[9]

Figure 2: Proposed pathway for this compound via regioselective hydroxylation.

Hypothetical Pathway 2: From 6-Hydroxydodecanoic Acid

An alternative route could start from a C12 fatty acid that is first hydroxylated at the C6 position and then the carboxyl group is reduced to an alcohol.

Enzymatic Steps:

-

C6-Hydroxylation of Dodecanoic Acid : A fatty acid hydroxylase with C6-regioselectivity would be needed to convert dodecanoic acid to 6-hydroxydodecanoic acid.

-

Reduction of the Carboxylic Acid : A carboxylic acid reductase (CAR) would catalyze the reduction of the carboxyl group of 6-hydroxydodecanoic acid to an aldehyde.[10][11]

-

Reduction of the Aldehyde : An alcohol dehydrogenase (ADH) or aldehyde reductase (ALR) would then reduce the aldehyde to a primary alcohol, yielding this compound.

Figure 3: Proposed pathway for this compound from dodecanoic acid.

Experimental Protocols for Key Experiments

The following protocols are based on methodologies reported for the biosynthesis of 1,12-dodecanediol and can be adapted for the development of a biosynthetic pathway for this compound.

Construction of Recombinant E. coli Strains

-

Gene Synthesis and Cloning : The genes encoding the desired enzymes (e.g., CYP153A, Fdx, FdR, AlkL, or engineered P450s) are synthesized with codon optimization for E. coli expression. The genes are then cloned into suitable expression vectors (e.g., pETDuet-1 or pRSFDuet-1) under the control of an inducible promoter (e.g., T7 promoter).

-

Transformation : The expression plasmids are transformed into a suitable E. coli expression host, such as E. coli BL21(DE3).

Whole-Cell Biotransformation

-

Cultivation : Recombinant E. coli cells are grown in a suitable medium (e.g., LB or a defined mineral medium) at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

Induction : Protein expression is induced by adding an appropriate inducer (e.g., 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG)) and the culture is incubated at a lower temperature (e.g., 20-25°C) for a defined period (e.g., 12-16 hours).

-

Biotransformation : The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a carbon source (e.g., glucose) for cofactor regeneration. The substrate (e.g., n-dodecane or 1-dodecanol) is added, often with a surfactant or co-solvent to improve solubility, and the reaction mixture is incubated with shaking.[2]

-

Fed-batch Fermentation : For higher titers, a fed-batch fermentation strategy can be employed in a bioreactor, where the substrate and nutrients are fed periodically.[1][5]

Product Extraction and Analysis

-

Extraction : The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and the solvent is evaporated.

-

Derivatization : For gas chromatography (GC) analysis, the hydroxyl groups of the diols are often silylated to increase their volatility. This can be done by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

-

Analysis : The derivatized products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[12][13] A standard curve of the target diol is used for accurate quantification.

Conclusion and Future Outlook

While this compound has not been found in nature, the principles of microbial biosynthesis, particularly those established for its isomer 1,12-dodecanediol, offer a promising avenue for its sustainable production. The key challenge remains the discovery or engineering of an enzyme with the requisite C6-hydroxylation regioselectivity for a C12 substrate. Advances in protein engineering and synthetic biology, coupled with high-throughput screening methods, are poised to overcome this hurdle. The experimental frameworks detailed in this guide provide a solid starting point for researchers to embark on the development of novel biosynthetic pathways for this compound and other valuable long-chain diols.

References

- 1. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Regioselective ω-hydroxylation of medium-chain n-alkanes and primary alcohols by CYP153 enzymes from Mycobacterium marinum and Polaromonas sp. strain JS666 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Deconstruction of the CYP153A6 Alkane Hydroxylase System: Limitations and Optimization of In Vitro Alkane Hydroxylation [mdpi.com]

- 8. cheme.caltech.edu [cheme.caltech.edu]

- 9. Regio- and enantioselective alkane hydroxylation with engineered cytochromes P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and commercial suppliers of 1,6-Dodecanediol

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Dodecanediols are a class of organic compounds with the chemical formula C₁₂H₂₆O₂. They are long-chain diols, meaning they possess two hydroxyl (-OH) groups. The position of these hydroxyl groups along the twelve-carbon chain defines the specific isomer and significantly influences its physical and chemical properties, as well as its potential applications. This guide focuses specifically on the 1,6-Dodecanediol isomer, providing a comprehensive overview of its chemical identity, commercial availability, and technical data relevant to its use in research and development.

Chemical Identity and Properties

A clear identification of a chemical substance is critical for scientific research and procurement. The Chemical Abstracts Service (CAS) number is a unique identifier for each chemical substance.

Note on Isomers: It is crucial to distinguish this compound from its other isomers, such as 1,2-Dodecanediol and 1,12-Dodecanediol, as they exhibit different physical properties and may have different commercial suppliers and applications. The search results primarily returned information for 1,2-Dodecanediol (CAS No. 1119-87-5) and 1,12-Dodecanediol (CAS No. 5675-51-4).[1][2][3][4] Information specifically for this compound is less common, indicating it may be a less commercially available or studied isomer.

Table 1: Chemical Identification of Dodecanediol Isomers

| Property | This compound | 1,2-Dodecanediol | 1,12-Dodecanediol |

| CAS Number | Not readily available in initial search | 1119-87-5[1][4] | 5675-51-4[2][3] |

| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂[4] | C₁₂H₂₆O₂[2][3] |

| IUPAC Name | Dodecane-1,6-diol | Dodecane-1,2-diol[1][4] | Dodecane-1,12-diol[2] |

Commercial Suppliers

Identifying reliable commercial suppliers is essential for researchers and professionals in drug development to procure high-purity starting materials for their studies. Due to the limited specific search results for this compound, a comprehensive list of its dedicated suppliers is not immediately available.

For the more common isomers, several chemical suppliers exist:

-

1,12-Dodecanediol: This isomer is available from a range of suppliers, including Thermo Fisher Scientific, Santa Cruz Biotechnology, and Sigma-Aldrich.[5][6][7]

Researchers interested in this compound may need to engage with custom synthesis service providers.

Logical Workflow for Procurement

For researchers seeking to acquire this compound, a logical procurement workflow is necessary given its potential scarcity.

References

- 1. 1 2 Dodecanediol manufacturer | 1 2 Dodecanediol supplier [jeevanchemicals.com]

- 2. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,12-dodécanediol, 98 %, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. China 1,12-Dodecanediol (DCO) CAS 5675-51-4 Purity ≥98.0% (GC) Factory High Quality manufacturers and suppliers | Ruifu [ruifuchem.com]

Crystallography and Molecular Structure of 1,6-Dodecanediol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dodecanediol is a long-chain aliphatic diol with the chemical formula C₁₂H₂₆O₂. As a bifunctional molecule, it possesses hydroxyl groups at the 1 and 6 positions of a twelve-carbon chain. This structure imparts amphiphilic properties, making it a molecule of interest in various fields, including polymer chemistry, materials science, and drug delivery systems. Its potential use as a plasticizer, a precursor for polyesters and polyurethanes, and a component in the formulation of drug carriers underscores the importance of a thorough understanding of its solid-state properties.

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's macroscopic properties, such as its melting point, solubility, and mechanical strength. For drug development professionals, understanding the crystalline nature of a compound is paramount, as it can influence bioavailability, stability, and formulation.

Important Note on Data Availability: As of the compilation of this guide, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases has revealed no specific, publicly archived crystal structure data for this compound. The information presented herein is therefore based on the known molecular structure of this compound and established experimental protocols for the crystallographic analysis of similar long-chain aliphatic diols. The quantitative data tables, which would typically summarize crystallographic parameters, cannot be provided at this time due to the absence of published experimental data for this specific isomer. The more symmetrical and widely studied isomer, 1,12-dodecanediol, does have published crystallographic data and should not be confused with the subject of this guide.

Molecular Structure

The molecular structure of this compound consists of a flexible twelve-carbon backbone. The presence of hydroxyl groups at positions 1 and 6 allows for the formation of intermolecular hydrogen bonds, which are expected to play a significant role in the packing of the molecules in the crystalline state. The non-polar aliphatic chain will contribute to the overall molecular interactions through van der Waals forces. The asymmetry of the hydroxyl group substitution is a key feature of this compound, distinguishing it from its 1,12-isomer and likely influencing its crystal packing and physical properties.

Experimental Protocols

The following sections outline the detailed methodologies for the synthesis, crystallization, and structural determination of long-chain aliphatic diols like this compound. These protocols are based on established chemical and crystallographic techniques.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding dicarboxylic acid or its ester derivative.

Materials:

-

1,6-Dodecanedioic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

A solution of 1,6-dodecanedioic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a suspension of LiAlH₄ in anhydrous THF is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute aqueous solution of HCl to neutralize the excess reducing agent and hydrolyze the aluminum salts.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is then purified by column chromatography or recrystallization to obtain pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. For long-chain diols, slow evaporation from a suitable solvent or solvent mixture is often a successful technique.

Materials:

-

Purified this compound

-

A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof)

-

Small, clean glass vials or a crystallizing dish

Procedure:

-

A small amount of purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.

-

The resulting clear solution is filtered to remove any particulate matter.

-

The vial is loosely capped or the crystallizing dish is covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

The crystallization vessel should be left undisturbed in a vibration-free environment.

-

Crystal growth can take several days to weeks. The process is monitored periodically for the formation of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

A single crystal of this compound is carefully selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer is used to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.

-

The collected data is processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

The final refined structure provides detailed information on the unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation

As previously stated, no published crystallographic data for this compound is currently available. Should this data become available, it would be summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₂₆O₂ |

| Formula weight | |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | a = Å, α = ° |

| b = Å, β = ° | |

| c = Å, γ = ° | |

| Volume (ų) | |

| Z | |

| Density (calculated) (Mg/m³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| Theta range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Completeness to theta = ° | |

| Absorption correction | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

| Largest diff. peak and hole (e.Å⁻³) | |

Table 2: Selected Bond Lengths (Å) for this compound.

| Atom 1 | Atom 2 | Length |

|---|---|---|

| O1 | C1 | |

| O2 | C6 | |

| C1 | C2 |

| ... | ... | |

Table 3: Selected Bond Angles (°) for this compound.

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| O1 | C1 | C2 | |

| O2 | C6 | C5 | |

| O2 | C6 | C7 |

| ... | ... | ... | |

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the crystal structure of a long-chain aliphatic diol such as this compound.

Methodological & Application

Use of 1,6-Dodecanediol in the synthesis of polyesters and polyurethanes.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-dodecanediol in the synthesis of polyesters and polyurethanes. The inclusion of this long-chain aliphatic diol imparts flexibility, hydrophobicity, and can influence the thermal and mechanical properties of the resulting polymers, making them suitable for a variety of applications, including in the biomedical field as matrices for drug delivery or as specialized coatings.

Synthesis of Polyesters using this compound

The synthesis of polyesters from this compound is typically achieved through melt polycondensation with a suitable dicarboxylic acid. This method involves the direct reaction of the monomers at elevated temperatures, often under vacuum, to drive the removal of the condensation byproduct (water) and promote the formation of high molecular weight polymers.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol is adapted from the synthesis of polyesters using the structurally similar 1,12-dodecanediol and can be applied to this compound with minor adjustments to reaction times and temperatures as needed to achieve desired polymer properties.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., adipic acid, sebacic acid, succinic acid)

-

Catalyst (e.g., tetrabutyl titanate (TBT), antimony trioxide)

-

Nitrogen gas (high purity)

-

Methanol

-

Chloroform

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump

-

Nitrogen inlet

Procedure:

-

Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Catalyst Addition: Add the catalyst (e.g., 0.1% w/w of the total monomer weight) to the flask.

-

Esterification:

-

Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with continuous stirring.

-

Maintain this temperature for 2-4 hours to carry out the initial esterification, during which water will be distilled off.

-

-

Polycondensation:

-

Gradually increase the temperature to 220-240°C.

-

Simultaneously, slowly reduce the pressure to below 100 Pa over a period of 30-60 minutes.

-

Continue the reaction under high vacuum for an additional 3-5 hours to increase the molecular weight of the polyester. The viscosity of the melt will noticeably increase.

-

-

Polymer Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

Dissolve the resulting polymer in a minimal amount of chloroform.

-

Precipitate the polyester by pouring the solution into an excess of cold methanol.

-

Filter and collect the purified polymer.

-

Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Data Presentation: Properties of Polyesters from Long-Chain Diols

The following table summarizes typical properties of polyesters synthesized from 1,12-dodecanediol and various dicarboxylic acids, which are expected to be comparable to those synthesized with this compound.[1][2]

| Dicarboxylic Acid | Molecular Weight (Mw, g/mol ) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Adipic Acid | 66,360[1] | 75.8[1] | -45.2[1] | 15.2[1] | 220[1] |

| Suberic Acid | 75,420[1] | 82.5[1] | -42.1[1] | 20.8[1] | 255[1] |

| Sebacic Acid | 88,150[1] | 85.3[1] | -38.7[1] | 25.3[1] | 254[1] |

| Dodecanedioic Acid | 95,630[1] | 88.7[2] | -35.6[1] | 28.1[1] | 230[1] |

Polyester Synthesis Workflow

Synthesis of Polyurethanes using this compound

The synthesis of polyurethanes involves the reaction of a diol (acting as a soft segment) with a diisocyanate (forming the hard segment).[3] The "one-shot" method is a common and efficient approach where all reactants are mixed together simultaneously. The properties of the resulting polyurethane can be tailored by the choice of diisocyanate and the ratio of the reactants.

Experimental Protocol: One-Shot Polyurethane Synthesis

This generalized protocol is based on established methods for synthesizing polyurethanes from long-chain diols.

Materials:

-

This compound

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

-

Dry solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), if solution polymerization is preferred)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask or a suitable reaction vessel

-

Mechanical stirrer

-

Heating mantle with temperature controller (if heating is required)

-

Nitrogen inlet

-

Drying tubes

Procedure:

-

Drying of Reactants: Ensure all reactants and solvents are thoroughly dried to prevent side reactions of the isocyanate with water. This compound should be dried under vacuum at ~80°C for several hours.

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of this compound. If performing a solution polymerization, dissolve the diol in a dry solvent.

-

Reactant Addition:

-

Begin stirring the diol.

-

Add the diisocyanate to the reaction vessel. The molar ratio of NCO to OH groups is a critical parameter and is typically controlled to be slightly above 1 (e.g., 1.05:1) to ensure complete reaction of the hydroxyl groups.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05% w/w of the total reactants).

-

-

Polymerization:

-

The reaction is often exothermic and can proceed at room temperature or with moderate heating (e.g., 60-80°C) to control the reaction rate and ensure homogeneity.

-

Continue stirring for 2-4 hours. The viscosity of the mixture will increase significantly as the polymer forms.

-

-

Curing and Recovery:

-

Pour the viscous polymer solution or melt into a non-stick mold.

-

Cure the polymer in an oven at 80-100°C for 12-24 hours to complete the polymerization.

-

For solution polymerization, the polymer can be recovered by precipitation in a non-solvent like methanol, followed by filtration and drying.

-

Data Presentation: Properties of Polyurethanes from Long-Chain Diols

The following table presents representative data for polyurethanes synthesized from long-chain diols and various diisocyanates. The properties are highly dependent on the specific monomers and their stoichiometry.

| Diol | Diisocyanate | NCO/OH Ratio | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(tetramethylene glycol) | MDI | 2.0 | 25.4 | 550 |

| Poly(tetramethylene glycol) | H12MDI | 2.0 | 18.2 | 480 |

| Poly(1,6-hexanediol)carbonate diol | H12MDI | 1.5 | ~10[3] | ~850[3] |

| Poly(ε-caprolactone) diol | HDI | 1.05 | 15-25 | 800-1200 |

Polyurethane Synthesis Workflow

References

Application Notes and Protocols: 1,6-Dodecanediol as a Monomer in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-dodecanediol as a monomer in the synthesis of polyesters and polyurethanes. This document outlines the impact of incorporating this long-chain diol on the physicochemical properties of polymers, offers detailed experimental protocols for their synthesis, and explores their potential applications, particularly in the biomedical field.

Introduction to this compound in Polymer Synthesis

This compound is a linear, long-chain aliphatic diol that serves as a valuable monomer in polycondensation reactions. Its twelve-carbon backbone imparts flexibility and hydrophobicity to the resulting polymer chains. In polymer chemistry, the choice of diol monomer is critical in tailoring the final properties of the material, such as its thermal characteristics, mechanical strength, and biodegradability. The inclusion of a long-chain diol like this compound generally leads to polymers with lower glass transition temperatures (Tg) and increased ductility compared to those synthesized with shorter-chain diols.

Applications in Polymer Chemistry

The unique properties imparted by this compound make polymers derived from it suitable for a range of applications, from specialty elastomers and soft plastics to advanced biomaterials for drug delivery and tissue engineering.

-

Polyesters: The incorporation of this compound into polyester chains disrupts the packing of polymer chains, leading to materials with increased flexibility and lower melting points. These characteristics are desirable for applications requiring soft and pliable materials. Aliphatic polyesters are also known for their biodegradability, making them attractive for use in biomedical applications.[1]

-

Polyurethanes: In polyurethanes, this compound is used as a chain extender or as part of a polyester polyol soft segment. The long aliphatic chain of the diol contributes to the formation of soft, elastomeric polyurethanes with good flexibility at low temperatures.[2] The properties of the resulting polyurethane can be tuned by varying the diisocyanate and the chain extender used.[3]

Quantitative Data on Polymer Properties

While specific quantitative data for polymers synthesized exclusively with this compound is limited in publicly available literature, the general trends observed with increasing diol chain length in aliphatic polyesters and polyurethanes provide valuable insights. The data for polymers synthesized with the closely related 1,12-dodecanediol are presented here as a proxy to illustrate the expected properties.

Table 1: Influence of Diol Chain Length on Polyester Properties

| Property | Effect of Increasing Diol Chain Length | Reference |

| Glass Transition Temperature (Tg) | Decreases | [4][5] |

| Melting Temperature (Tm) | Generally Decreases | [4] |

| Tensile Strength | Decreases | [4] |

| Young's Modulus | Decreases | [4] |

| Elongation at Break | Increases | [4] |

| Crystallinity | Can be affected by the regularity of the polymer chain | [4] |

Table 2: Mechanical Properties of Polyesters Based on 1,12-Dodecanediol and Aliphatic Diacids

| Polyester | Tensile Strength (MPa) | Elongation at Break (%) | Reference | | --- | --- | --- | | Poly(1,12-dodecylene octanedioate) | 20.8 | 255 |[6][7] | | Poly(1,12-dodecylene sebacate) | 25.3 | 254 |[6][7] |

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polyurethanes using this compound as a monomer. These are generalized procedures that can be adapted for specific research needs.

4.1. Protocol for Synthesis of Poly(1,6-dodecylene adipate) Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and adipic acid.

Materials:

-

This compound

-

Adipic acid

-

Titanium (IV) butoxide (catalyst)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump

Procedure:

-

Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and adipic acid.

-

Catalyst Addition: Add the titanium (IV) butoxide catalyst (approximately 0.1% by weight of the total monomers).

-

Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas. Water will be produced as a byproduct and should be distilled off. This stage is typically carried out for 2-4 hours.

-

Polycondensation: After the initial esterification, gradually reduce the pressure to a high vacuum (less than 1 mmHg) while increasing the temperature to 220-240°C. Continue the reaction under these conditions for another 4-6 hours to increase the molecular weight of the polyester.

-

Product Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask.

-

Characterization: The synthesized polyester should be characterized for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (e.g., by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and mechanical properties (e.g., by tensile testing).

4.2. Protocol for Synthesis of a Polyurethane Elastomer using this compound as a Chain Extender

This protocol outlines the two-step synthesis of a polyurethane elastomer.

Materials:

-

Poly(caprolactone) diol (PCL, Mn ~2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

This compound (chain extender)

-

Dibutyltin dilaurate (DBTDL, catalyst)

-

Dry toluene (solvent)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Prepolymer Synthesis:

-

In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve the poly(caprolactone) diol in dry toluene.

-

Heat the solution to 80°C with stirring.

-

Add MDI to the reactor in a 2:1 molar ratio with respect to the PCL diol.

-

Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

-

Allow the reaction to proceed for 2-3 hours at 80°C to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve the this compound in dry toluene.

-

Slowly add the this compound solution to the prepolymer solution using a dropping funnel over a period of 30 minutes. The molar amount of this compound should be equivalent to the molar amount of unreacted isocyanate groups in the prepolymer.

-

Continue stirring the reaction mixture at 80°C for an additional 2-3 hours.

-

-

Product Recovery:

-

Pour the viscous polymer solution into a Teflon-coated pan and evaporate the solvent in a vacuum oven at 60°C until a constant weight is achieved.

-

-

Characterization:

-

The resulting polyurethane elastomer should be characterized for its chemical structure (e.g., by FTIR spectroscopy), thermal properties (DSC, TGA), and mechanical properties (tensile testing, hardness).

-

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the context of polymer synthesis and application.

Caption: Workflow for the synthesis, characterization, and application of polymers based on this compound.

Caption: Conceptual diagram of a polymer-based drug delivery system.

Applications in Drug Development

Aliphatic polyesters are particularly promising for drug delivery applications due to their biodegradability and biocompatibility.[1] Polymers synthesized from this compound can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants. These systems can encapsulate therapeutic agents and release them in a controlled manner as the polymer matrix degrades. The hydrophobic nature of this compound can be advantageous for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability. The release rate of the drug can be modulated by adjusting the polymer's molecular weight and composition.[8]

Conclusion

This compound is a versatile monomer that offers a means to tailor the properties of polyesters and polyurethanes. Its long aliphatic chain imparts flexibility and hydrophobicity, making the resulting polymers suitable for a variety of applications, including as elastomers and in the biomedical field for drug delivery and tissue engineering. While direct quantitative data for polymers based solely on this compound is not abundant, the well-established structure-property relationships for long-chain aliphatic diols provide a strong foundation for the rational design of new polymeric materials with desired characteristics. The provided protocols offer a starting point for the synthesis and exploration of these promising polymers.

References

- 1. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.cn]

- 2. canyoncomponents.com [canyoncomponents.com]

- 3. d-nb.info [d-nb.info]

- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 1,6-Dodecanediol in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract:

1,6-Dodecanediol is a linear diol that, while not as extensively documented in cosmetic literature as other alkane diols, holds potential for various applications in cosmetic and dermatological formulations. Based on the functional properties of structurally similar molecules, such as 1,6-hexanediol, this compound is anticipated to function as a skin-conditioning agent, humectant, solvent, and viscosity-modifying agent. Its longer carbon chain compared to more commonly used shorter-chain diols suggests it may offer enhanced emollience and a different sensory profile. This document provides an overview of its potential applications, summarizes key data based on related compounds, and presents hypothetical experimental protocols for its evaluation in cosmetic formulations.

Introduction

Alkane diols are a class of chemical compounds containing two hydroxyl groups, which impart desirable properties for cosmetic formulations, including humectancy, solvency, and antimicrobial activity. While significant research exists for compounds like 1,2-dodecanediol and 1,12-dodecanediol, specific data on this compound remains limited in publicly available literature. However, by examining the functions of analogous diols, we can infer the likely applications and benefits of this compound in skincare and haircare products.

Potential Functions and Applications in Cosmetics

Based on the known functions of other long-chain diols, this compound is proposed to have the following applications in cosmetic formulations:

-

Skin-Conditioning Agent and Emollient: The long carbon chain of this compound suggests it can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and providing a smooth, soft feel.

-

Humectant: Like other diols, the hydroxyl groups of this compound can attract and bind water, helping to hydrate the skin.[1]

-

Solvent: It can be used to dissolve or disperse other ingredients within a formulation, enhancing the stability and homogeneity of the product.[2]

-

Viscosity-Modifying Agent: The inclusion of this compound may alter the thickness and flow properties of creams, lotions, and gels.

-

Antimicrobial Properties: Many alkane diols exhibit antimicrobial activity, which can contribute to the preservation of the cosmetic product.[1]

Quantitative Data (Based on Structurally Related Diols)

| Property | 1,2-Dodecanediol | 1,12-Dodecanediol | 1,6-Hexanediol |

| INCI Name | 1,2-Dodecanediol | 1,12-Dodecanediol | Hexanediol |

| Reported Functions | Skin-Conditioning Agent, Emollient, Hair Conditioning, Antistatic[3] | Moisturizer, Skin-Conditioning Agent, Emollient, Stabilizer[4] | Moisturizing, Antibacterial, Humectant, Hair Conditioning[1] |

| Typical Use Levels | Not specified in available CIR reports | Not specified in available literature | Not specified in available literature |

| Safety Profile | Generally considered safe for use in cosmetics | Low toxicity profile reported[4] | Low toxicity and minimal environmental impact noted[1] |

Experimental Protocols

The following are proposed experimental protocols to evaluate the efficacy and properties of this compound in cosmetic formulations.

Protocol for Evaluating Humectant Properties

Objective: To determine the water-holding capacity of this compound in a cosmetic cream formulation.

Materials:

-

Base cream formulation (without humectants)

-

This compound

-

Glycerin (positive control)

-

Controlled humidity chamber

-

Corneometer or similar skin hydration measurement device

Method:

-

Prepare three formulations:

-

Base cream (Control)

-

Base cream + 2% this compound

-

Base cream + 2% Glycerin

-

-

Recruit a panel of at least 10 volunteers with dry skin.

-

Acclimatize volunteers to the controlled environment (e.g., 22°C, 40% RH) for 30 minutes.

-

Measure baseline skin hydration on designated areas of the forearm using the Corneometer.

-

Apply a standardized amount (e.g., 2 mg/cm²) of each formulation to the respective test sites.

-

Measure skin hydration at set time intervals (e.g., 1, 2, 4, and 6 hours) post-application.

-

Analyze the data to compare the change in skin hydration over time for each formulation.

Protocol for Assessing Emollient and Sensory Properties

Objective: To evaluate the sensory feel and emollience of a lotion containing this compound.

Materials:

-

Base lotion formulation

-

This compound

-

Dimethicone (positive control for slip and smooth feel)

-

Trained sensory panel

Method:

-

Prepare three formulations:

-

Base lotion (Control)

-

Base lotion + 3% this compound

-

Base lotion + 3% Dimethicone

-

-

Provide the sensory panel with coded samples of each formulation.

-

Instruct panelists to apply a standardized amount of each lotion to their forearms.

-

Panelists will rate the formulations on a scale (e.g., 1 to 10) for various sensory attributes, including:

-

Spreadability

-

Absorbency

-

Greasiness

-

Tackiness

-

After-feel (smoothness, softness)

-

-

Compile and statistically analyze the sensory data to compare the performance of this compound to the control and benchmark.

Visualizations

Caption: Workflow for cosmetic ingredient evaluation.

Conclusion

While direct experimental data on the cosmetic applications of this compound is sparse, its chemical structure strongly suggests its utility as a multifunctional ingredient in cosmetic formulations. It is likely to provide skin-conditioning, humectant, and solvent properties. The provided experimental protocols offer a framework for researchers to systematically evaluate its performance and safety in various cosmetic products. Further research is warranted to fully characterize the benefits and optimal use of this compound in the cosmetics industry.

References

Application Notes and Protocols: 1,6-Dodecanediol in Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dodecanediol is a long-chain aliphatic diol that finds utility in polymer chemistry, primarily as a monomer for the synthesis of polyesters and polyurethanes. Its long, flexible 12-carbon chain imparts hydrophobicity, flexibility, and a lower glass transition temperature to the resulting polymers. While this compound itself is a linear, difunctional molecule and does not inherently act as a crosslinking agent, it plays a crucial role as a chain extender in the formation of crosslinked polymer networks.

Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. This network formation significantly alters the polymer's properties, leading to increased mechanical strength, thermal stability, and solvent resistance, as well as controlled swelling behavior.[1][2] To achieve crosslinking in polyester and polyurethane systems incorporating this compound, a polyfunctional monomer with more than two reactive groups (e.g., a triol, tricarboxylic acid, or triisocyanate) must be introduced into the polymerization reaction. In this context, this compound acts as a flexible spacer between crosslink points, influencing the final properties of the polymer network.

These crosslinked polymers are of significant interest in various applications, including the development of soft and flexible biomaterials, controlled-release drug delivery systems, and advanced coatings and adhesives. The ability to tune the mechanical properties and degradation profile by adjusting the crosslinking density makes these materials highly versatile.

Data Presentation: Influence of Crosslinking on Polymer Properties

The following tables summarize the expected trends in the properties of polymers synthesized using a long-chain diol like this compound with varying concentrations of a crosslinking agent. The data is representative and illustrates the general effects of increasing crosslink density.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of a Polyester Network

| Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 (Linear Polymer) | 15 - 25 | 300 - 500 | 100 - 200 |

| 5 | 20 - 35 | 200 - 350 | 150 - 300 |

| 10 | 30 - 50 | 100 - 250 | 250 - 500 |

| 20 | 45 - 65 | 50 - 150 | 450 - 800 |

Table 2: Effect of Crosslinker Concentration on Thermal and Swelling Properties